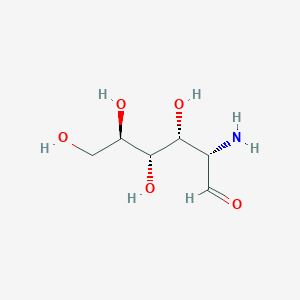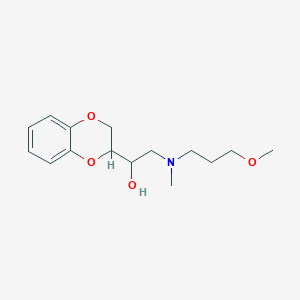![molecular formula C6H5N3S B081154 Thieno[2,3-d]pyrimidin-4-amine CAS No. 14080-56-9](/img/structure/B81154.png)
Thieno[2,3-d]pyrimidin-4-amine
Overview
Description
Thieno[2,3-d]pyrimidin-4-amine (TPA) is a heterocyclic compound belonging to the group of thienopyrimidines. It is a colorless, crystalline solid that is highly soluble in water. TPA is a versatile building block in organic synthesis and has been used in a variety of applications, including medicinal chemistry, drug discovery, and materials science. TPA has been used as a starting material for the synthesis of a variety of compounds, including drugs, agrochemicals, dyes, and polymers.
Scientific Research Applications
DNase I Inhibitory Properties : A series of thieno[2,3-d]pyrimidin-4-amines exhibited significant inhibitory properties against bovine pancreatic DNase I. These compounds, particularly the phthalimide derivatives, showed more effectiveness than the referent inhibitor crystal violet, suggesting their potential as new DNase I inhibitors (Mavrova et al., 2018).
Efficient Synthesis Method : A divergent, efficient, and selective synthesis method for thieno[2,3-d]pyrimidin-4-amine derivatives using microwave irradiation has been developed, which is important for facilitating the production of these compounds for various applications (Han et al., 2010).
Synthesis of Derivatives : A high-yield synthetic method for various thieno[2,3-d]pyrimidine derivatives has been developed, highlighting the compound's versatility in creating structurally diverse molecules (Pokhodylo et al., 2015).
Antitumor Activity : Thieno[2,3-d]pyrimidin-4-amines have shown promising antitumor activity, with certain derivatives demonstrating significant inhibitory effects on tumor cells. This suggests their potential use in developing new anticancer drugs (Sirakanyan et al., 2019).
Kinase Inhibition : These compounds have been evaluated for their inhibitory potency against various protein kinases, indicating their potential as multitarget Ser/Thr kinases inhibitors. This could be valuable in the development of treatments for diseases related to kinase dysregulation (Loidreau et al., 2015).
Antimicrobial and Anti-Inflammatory Agents : Some new thienopyrimidine derivatives have shown notable antimicrobial and anti-inflammatory activities. This suggests their potential use in the development of new drugs for treating infections and inflammation-related conditions (Tolba et al., 2018).
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4-amine primarily targets the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to ATP depletion, affecting the survival and proliferation of the bacteria .
Pharmacokinetics
Its activity against mycobacterium tuberculosis suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
This compound displays activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 . This suggests that the compound effectively inhibits the growth and proliferation of these bacteria by disrupting their energy metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was less potent against Mycobacterium tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Future Directions
Biochemical Analysis
Biochemical Properties
Thieno[2,3-d]pyrimidin-4-amine has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme found in Mycobacterium tuberculosis . The nature of these interactions is often characterized by binding interactions, leading to enzyme inhibition or activation .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the Cyt-bd in Mycobacterium tuberculosis, affecting the bacterium’s energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to changes in enzyme activity and gene expression . For example, its inhibition of Cyt-bd is due to its binding to the enzyme, which disrupts its normal function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with enzymes and cofactors
properties
IUPAC Name |
thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTQGJLVGDSCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401415 | |
| Record name | thieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14080-56-9 | |
| Record name | Thieno[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14080-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | thieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What kind of biological activities have been reported for Thieno[2,3-d]pyrimidin-4-amine derivatives?
A1: this compound derivatives have shown promising antitumor [, , ] and antiviral activities []. Specifically, they have demonstrated efficacy against various cancer cell lines including BCG-823 (gastric cancer) [], MCF-7 (breast cancer) [], A549 (lung cancer) [], CT26 (colon cancer) [], and HepG2 (liver cancer) [], as well as against Hepatitis C virus (HCV) []. Additionally, some derivatives exhibit potent activity against non-replicative Mycobacterium tuberculosis [].
Q2: What are the structural features of this compound derivatives that influence their antitumor activity?
A2: Research suggests that the enantiomeric form and the substituent at the 4-amino position of the this compound scaffold play crucial roles in antitumor activity. For instance, the R-enantiomer of N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]this compound displayed higher activity against the MCF-7 cell line compared to its S-enantiomer []. Additionally, modifications at the N-aryl position of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amines significantly impacted their cytotoxicity against A549, CT26, and HepG2 cell lines [].
Q3: How does the this compound derivative IB-32 inhibit Hepatitis C virus replication?
A3: IB-32, a this compound derivative, inhibits HCV replication primarily by suppressing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) []. STAT3 is a cellular factor essential for HCV replication, making it a viable therapeutic target. This inhibitory effect on STAT3 phosphorylation makes IB-32 a potential candidate for both antiviral and anticancer therapies.
Q4: What are the common synthetic approaches for producing this compound derivatives?
A4: Several synthetic routes have been explored for this compound derivatives. One approach involves nucleophilic substitution of 4-chloro-Thieno[2,3-d]pyrimidine derivatives with various amines [, ]. Another method employs a one-pot, four-component reaction using a ketone, malononitrile, sulfur (S8), and formamide in the presence of a Na2HPO4 catalyst [, , , ]. This latter approach offers a more efficient and atom-economical alternative to traditional multi-step syntheses.
Q5: Have any studies investigated the structure-activity relationship of this compound derivatives as EGFR inhibitors?
A5: Yes, research has focused on modifying 6-bromo[2,3-d]thienopyrimidines via Heck coupling reactions to develop new EGFR inhibitors []. This study highlighted the influence of the catalyst, solvent, base, and additives on the Heck coupling efficiency. The results indicated that incorporating acrylate moieties onto the Thieno[2,3-d]pyrimidine scaffold holds promise for designing potent and selective EGFR inhibitors.
Q6: Are there any established methods for synthesizing this compound libraries?
A6: Yes, microwave-assisted synthesis has proven effective for generating diverse libraries of furo- and this compound derivatives [, ]. This method provides several advantages, including shorter reaction times, higher yields, and the potential for automation, making it suitable for high-throughput screening and drug discovery efforts.
Q7: Are there any available analytical methods to characterize and quantify this compound derivatives?
A7: While specific analytical methods are not detailed in the provided research, scientists commonly employ techniques like single-crystal X-ray diffraction to determine the structures of newly synthesized this compound derivatives [, ]. Additionally, spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are routinely used for structural characterization and purity assessment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

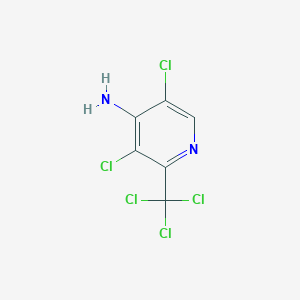
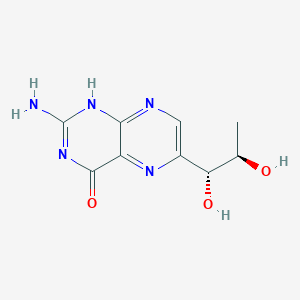

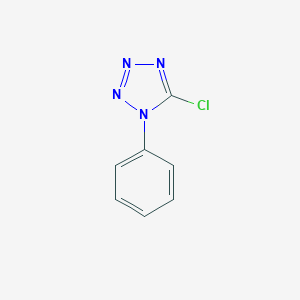




![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)

